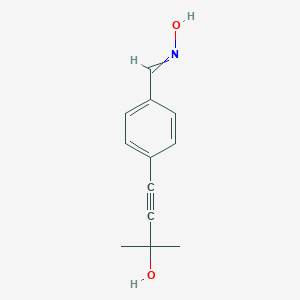
4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime
Overview
Description
4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzaldehyde, featuring a hydroxy and methyl-substituted butynyl group attached to the benzene ring, along with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime typically involves the following steps:
Preparation of 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde:
Formation of the Oxime:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ether or ethanol as solvent, room temperature to reflux.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst, room temperature to moderate heating.
Major Products Formed:
Oxidation: Formation of 4-(3-Oxo-3-methylbut-1-ynyl)benzaldehyde.
Reduction: Formation of 4-(3-Hydroxy-3-methylbut-1-ynyl)benzylamine.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxy and methylbutynyl groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde: Lacks the oxime group, making it less versatile in certain chemical reactions.
4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde or oxime group, leading to different reactivity and applications.
4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde: Similar structure but with a double bond in the butynyl group, affecting its chemical properties and reactivity.
Uniqueness: 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime is unique due to the presence of both the oxime and hydroxy-methylbutynyl groups, which provide a combination of reactivity and binding properties not found in the similar compounds listed above. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-[4-(hydroxyiminomethyl)phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,14)8-7-10-3-5-11(6-4-10)9-13-15/h3-6,9,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWARVELZTLHCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381329 | |
| Record name | 4-{4-[(Hydroxyimino)methyl]phenyl}-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-57-3 | |
| Record name | 4-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{4-[(Hydroxyimino)methyl]phenyl}-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


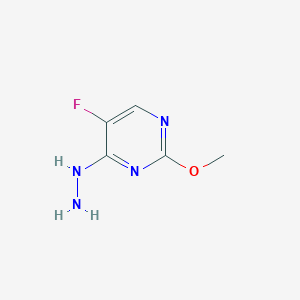

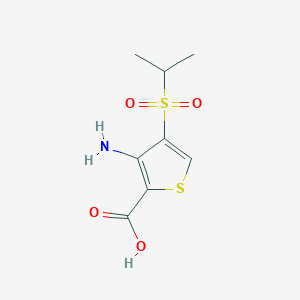


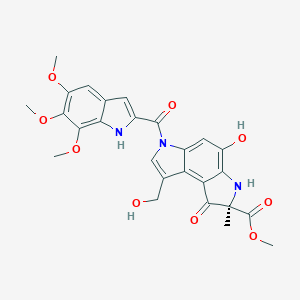
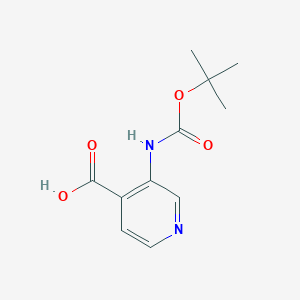




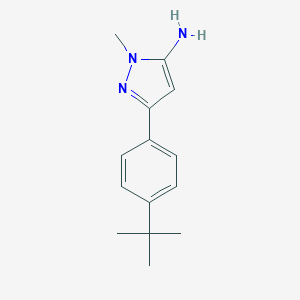
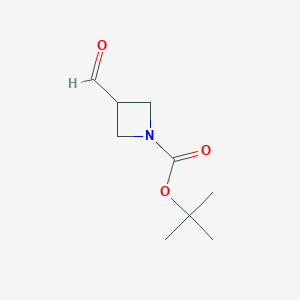
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)
